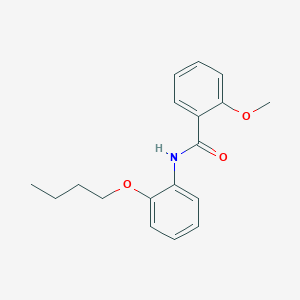

N-(2-butoxyphenyl)-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure for “N-(2-butoxyphenyl)-2-methoxybenzamide” is not available in the retrieved sources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, etc. Unfortunately, the specific physical and chemical properties for “N-(2-butoxyphenyl)-2-methoxybenzamide” are not available in the retrieved sources .Wissenschaftliche Forschungsanwendungen

Chemodivergent Annulations via C-H Activation

Chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides have been achieved through Rh(iii)-catalyzed C-H activation, demonstrating the utility of N-methoxybenzamide derivatives in synthetic organic chemistry. The process allows for the selective formation of complex molecules, showcasing the chemical versatility of these compounds (Xu et al., 2018).

Antibacterial Inhibitors

Research on N-methoxybenzamide derivatives, including studies on structural analogs, has led to the development of potent antibacterial agents. These studies focus on inhibiting bacterial cell division proteins, highlighting the potential of N-methoxybenzamide compounds in creating new antibiotics with improved pharmaceutical properties (Haydon et al., 2010).

Antioxidant Potential

Investigations into the antioxidant potential of compounds related to N-methoxybenzamide have revealed significant findings. These studies explore the structure-activity relationships of N-arylbenzamides, demonstrating their improved antioxidative properties compared to reference molecules. The research suggests the potential of these derivatives in designing potent antioxidants for therapeutic applications (Perin et al., 2018).

Analytical Characterization of Hallucinogenic Derivatives

Analytical studies have been conducted on N-(2-methoxy)benzyl derivatives of phenethylamine drugs, showcasing the methodological advances in identifying and characterizing hallucinogenic substances. These studies emphasize the importance of analytical techniques in the forensic analysis of new psychoactive substances (Zuba & Sekuła, 2013).

C-H Activation for Chemical Synthesis

The palladium-catalyzed ortho-alkoxylation of N-methoxybenzamides highlights the evolving methodologies in direct sp2 C-H bond activation. This research underlines the role of N-methoxybenzamide derivatives in facilitating efficient and selective chemical syntheses, further expanding the toolbox available to organic chemists (Wang & Yuan, 2010).

Eigenschaften

IUPAC Name |

N-(2-butoxyphenyl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-3-4-13-22-17-12-8-6-10-15(17)19-18(20)14-9-5-7-11-16(14)21-2/h5-12H,3-4,13H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMGYQJLOPPGPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-butoxyphenyl)-2-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2879591.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-3-carboxamide](/img/structure/B2879598.png)

![1-[4-(2-bromoacetyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B2879599.png)

![Methyl 2-[4-[7-[(2,4-dichlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2879601.png)

![N-[1-[2-[Ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-4-methylbenzamide](/img/structure/B2879603.png)

![1-[1-(3-phenylpropanoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine](/img/structure/B2879606.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2879611.png)

![1-[5-(2-Chlorophenyl)-2-thienyl]ethanone](/img/structure/B2879613.png)

![N~4~-(4-chlorophenyl)-N~6~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2879614.png)